Z-Homoarg(Pbf)-OH
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1313054-85-1 |
|---|---|
Molecular Formula |
C28H38N4O7S |
Molecular Weight |
574.7 g/mol |
IUPAC Name |
(2S)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C28H38N4O7S/c1-17-18(2)24(19(3)21-15-28(4,5)39-23(17)21)40(36,37)32-26(29)30-14-10-9-13-22(25(33)34)31-27(35)38-16-20-11-7-6-8-12-20/h6-8,11-12,22H,9-10,13-16H2,1-5H3,(H,31,35)(H,33,34)(H3,29,30,32)/t22-/m0/s1 |
InChI Key |
LTSOZKJGTVRGPM-QFIPXVFZSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)N)C |
sequence |
X |
Origin of Product |
United States |
Incorporation of Z Homoarg Pbf Oh into Peptide Constructs
Application of Z-Homoarg(Pbf)-OH in Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis (SPPS), also referred to as liquid-phase peptide synthesis (LPPS), is a classical method that remains valuable for large-scale synthesis and for peptides that are difficult to assemble on a solid support. americanpeptidesociety.org The use of this compound in this technique requires careful consideration of coupling reagents and reaction conditions to achieve high yields and purity.
Optimization of Coupling Reagents and Conditions
The choice of coupling reagent is paramount for the successful incorporation of this compound. Carbodiimide-based reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used due to their efficiency and cost-effectiveness. americanpeptidesociety.org These reagents activate the carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate that is susceptible to nucleophilic attack by the amino group of the growing peptide chain. americanpeptidesociety.org
To mitigate the risk of racemization and improve reaction efficiency, additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often employed in conjunction with carbodiimides. americanpeptidesociety.orgthaiscience.info These additives can minimize side reactions and accelerate the coupling process. americanpeptidesociety.org Another effective coupling agent for both solution- and solid-phase synthesis is 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT). thaiscience.info
Recent advancements have highlighted T3P® (cyclic propylphosphonic anhydride) as a potent coupling reagent that facilitates rapid and efficient peptide bond formation with minimal epimerization. nih.gov The by-products of T3P®-mediated coupling are water-soluble, simplifying the purification process. nih.gov
| Coupling Reagent/System | Key Characteristics | Common Applications |
|---|---|---|
| DIC/HOBt | Cost-effective and commonly used for in situ carboxyl activation. google.com | Standard peptide couplings. google.com |
| HBTU/HOBt | Effective uronium-based reagent for coupling, including on-resin cyclization. thaiscience.info | Used for all coupling steps in the synthesis of certain antiviral peptides. thaiscience.info |
| DEPBT | Effective for both solution- and solid-phase synthesis, particularly for amide bond formation. thaiscience.info | Formation of specific peptidic bonds in complex syntheses. thaiscience.info |
| T3P® | Promotes rapid, high-efficiency coupling with minimal racemization and water-soluble by-products. nih.gov | Fast solution-phase and liquid-phase peptide syntheses. nih.gov |
Strategies for Fragment Condensation and Segment Coupling
For the synthesis of long or complex peptides, a fragment condensation approach is often more practical than a stepwise elongation. This strategy involves the synthesis of smaller, protected peptide fragments which are then coupled together in solution. The use of Z-protected amino acids, including this compound, is advantageous in this context as the Z-group can be removed by hydrogenation, avoiding aqueous work-up steps. nih.gov
A successful strategy for fragment condensation involves the careful selection of fragment junctions to minimize difficult couplings. nih.gov For instance, distributing sterically demanding or aggregation-prone amino acids, such as those with Pbf protection, across multiple fragments can prevent synthetic bottlenecks. nih.gov The coupling of these fragments typically employs reagents like DIC with an additive such as OxymaPure, often requiring extended reaction times to ensure complete ligation. nih.gov
Utilization of Pbf-Protected Homoarginine in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the most common method for chemically synthesizing peptides. The use of an Fmoc-protected version of Pbf-homoarginine, Fmoc-Har(Pbf)-OH, is standard in Fmoc-based SPPS. google.com The Pbf group provides hydrophobicity to the otherwise highly hydrophilic homoarginine, which facilitates a smoother coupling process. google.com
Kinetic and Mechanistic Studies of Coupling Efficiency for Guanidino-Protected Homoarginine
The incorporation of arginine and its homologs is often a challenging step in SPPS due to the potential for side reactions, most notably δ-lactam formation. rsc.orgresearchgate.net This intramolecular cyclization of the activated amino acid renders it inactive for coupling, leading to reduced yields and the formation of deletion sequences. rsc.orgresearchgate.net
Kinetic studies comparing different guanidino-protecting groups have shown that while Fmoc-Arg(Pbf)-OH is widely used, it can be prone to δ-lactam formation. mdpi.com For example, after 30 minutes of activation, the formation of δ-lactam from Fmoc-Arg(Pbf)-OH was found to be significantly higher than that from an NO2-protected analogue. mdpi.com Despite this, after a longer reaction time of 120 minutes, Fmoc-Arg(Pbf)-OH can still achieve high coupling efficiency (>99%). mdpi.com
The choice of solvent in SPPS is critical as it must effectively solvate the growing peptide-resin complex to allow for efficient diffusion of reagents. peptide.com N,N-Dimethylformamide (DMF) is a commonly used solvent due to its excellent resin-swelling and reactant-dissolving properties. researchgate.net However, concerns over its toxicity have led to the exploration of greener alternatives like N-butylpyrrolidinone (NBP). rsc.orgresearchgate.net
The use of NBP can exacerbate the problem of δ-lactam formation during the coupling of Fmoc-Arg(Pbf)-OH, which is attributed to its higher viscosity impairing the penetration of the coupling cocktail into the resin. rsc.orgresearchgate.net To overcome this, strategies such as performing the coupling at elevated temperatures (e.g., 45°C) have been developed. rsc.orgresearchgate.net This approach serves the dual purpose of reducing NBP's viscosity and accelerating the coupling reaction. rsc.orgresearchgate.net Studies have shown that while some protected arginine derivatives show degradation over time in NBP, the Pbf-protected version remains stable. mdpi.comresearchgate.net
| Solvent | Advantages | Disadvantages | Mitigation Strategies |
|---|---|---|---|
| DMF (N,N-Dimethylformamide) | Good resin swelling, dissolves reactants well. researchgate.net | Can break down to form dimethylamine, which can prematurely remove Fmoc groups. peptide.com Classified as a hazardous substance. rsc.org | Degassing prior to use to remove amine impurities. peptide.com |
| NBP (N-Butylpyrrolidinone) | Greener alternative to DMF. rsc.orgresearchgate.net Can reduce peptide aggregation. researchgate.net | Higher viscosity can impair coupling efficiency, especially for bulky residues like Fmoc-Arg(Pbf)-OH, leading to increased δ-lactam formation. rsc.orgresearchgate.net More costly than DMF. researchgate.net | Performing couplings at elevated temperatures (e.g., 45°C) to reduce viscosity and speed up the reaction. rsc.orgresearchgate.net Using in situ activation protocols. rsc.orgresearchgate.net |
The selection of the activating agent and coupling additives is crucial for minimizing side reactions during the incorporation of Pbf-protected homoarginine. The combination of DIC with OxymaPure is considered a safe, low-cost, and effective system, particularly for microwave-assisted SPPS where it remains stable at high temperatures. acs.org
To specifically address the challenges of coupling Fmoc-Arg(Pbf)-OH in viscous solvents like NBP, a strategy of in situ activation has proven successful. rsc.orgresearchgate.net This involves adding the protected amino acid and the additive (e.g., OxymaPure) to the resin first, followed by the portioned addition of the carbodiimide (B86325) activator (e.g., DIC). rsc.orgresearchgate.net This method helps to ensure that the activation of the amino acid occurs in close proximity to the resin-bound amine, favoring the desired intermolecular coupling over the intramolecular δ-lactam formation. rsc.orgresearchgate.net This approach, combined with elevated temperatures, has been shown to enable the successful incorporation of this problematic amino acid while keeping reagent excesses to a minimum. rsc.orgresearchgate.net
Influence of Reaction Solvents on Coupling Performance and Side Product Formation (e.g., DMF vs. NBP)
Strategies for Mitigating Side Reactions during Homoarginine Incorporation (e.g., δ-lactam formation)
The propensity for δ-lactam formation is influenced by several factors, including temperature, solvent, and the specific coupling reagents used. google.comrsc.org Elevated temperatures, often employed in microwave-assisted SPPS to accelerate coupling times, can significantly increase the rate of this unwanted side reaction. google.com
Several strategies have been developed to minimize δ-lactam formation during the coupling of Pbf-protected homoarginine. Research has shown that the choice of solvent is critical. While N,N-dimethylformamide (DMF) is a common solvent for SPPS, studies have explored alternatives like N-butylpyrrolidinone (NBP). rsc.orgresearchgate.net NBP has been identified as an excellent alternative, and specific protocols have been developed to optimize the incorporation of Fmoc-Arg(Pbf)-OH using this solvent. rsc.org One successful method involves dissolving Fmoc-Arg(Pbf)-OH and an activator additive like OxymaPure in NBP, adding this mixture to the peptidyl-resin, and then introducing the coupling agent (e.g., DIC) in portions. rsc.org This controlled addition, combined with maintaining a moderate temperature (e.g., 45°C), helps to favor the desired intermolecular peptide bond formation over the intramolecular lactamization. rsc.org
Another approach involves the protecting group on the guanidino side chain. While this article focuses on the Pbf group, it is noteworthy that other protecting groups have been investigated specifically for their ability to prevent this side reaction. For instance, the nitro (NO2) protecting group has been shown to effectively prevent δ-lactam formation. mdpi.comnih.govresearchgate.net
The table below summarizes key factors and mitigation strategies.
Table 1: Factors and Mitigation Strategies for δ-Lactam Formation
| Factor | Influence on δ-Lactam Formation | Mitigation Strategy | Reference |
|---|---|---|---|
| Temperature | Increased temperature accelerates the rate of lactam formation. | Perform coupling at room temperature or a moderately elevated temperature (e.g., 45°C) with careful monitoring. | google.com |
| Solvent | The solvent can affect reagent solubility and reaction kinetics. | Use alternative solvents like N-butylpyrrolidinone (NBP) which can reduce side reactions. | rsc.org |
| Reagent Addition | A high concentration of the fully activated amino acid can promote the side reaction. | Add the coupling agent (e.g., DIC) in portions to control the concentration of the activated species. | rsc.org |
| Protecting Group | The nature of the side-chain protecting group influences the nucleophilicity of the guanidino group. | While Pbf is standard, other groups like NO2 are known to prevent δ-lactam formation entirely. | mdpi.comnih.govresearchgate.net |
Deprotection and Cleavage Protocols for Pbf-Protected Homoarginine Residues in SPPS
Following the successful assembly of the peptide on the solid support, the final stage involves cleavage from the resin and the simultaneous removal of all side-chain protecting groups. For peptides containing Homoarg(Pbf)-OH, this is a critical step that requires strong acidic conditions to cleave the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group. peptide.com
The Pbf group is highly acid-labile and is typically removed by treatment with Trifluoroacetic Acid (TFA). researchgate.netpeptide.com During this process, the protecting group and other protecting groups (like tBu from Asp, Glu, Ser, Thr, Tyr) are cleaved, generating highly reactive cationic species. sigmaaldrich.com These cations, particularly the Pbf-derived cation, can reattach to nucleophilic residues within the peptide sequence, with tryptophan being especially susceptible to this alkylation. peptide.compeptide.com
To prevent these deleterious side reactions, the cleavage is performed using a "cocktail" containing TFA and a mixture of scavengers. sigmaaldrich.com Scavengers are nucleophilic reagents that trap the reactive cations before they can modify the desired peptide. sigmaaldrich.com The choice of cleavage cocktail depends on the amino acid composition of the peptide. thermofisher.com
For most sequences, a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS) is sufficient. sigmaaldrich.comrsc.org TIS is a particularly effective scavenger for the Pbf group. A widely used general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5) . researchgate.netrsc.org The cleavage reaction is typically run for 1-3 hours at room temperature. researchgate.netpeptide.com For peptides containing sensitive residues like cysteine, methionine, or multiple arginines, more complex and potent scavenger mixtures may be necessary. sigmaaldrich.comthermofisher.com The Pbf group is noted to be more labile than older sulfonyl-based protecting groups like Pmc, which often results in higher yields of the desired peptide, especially in tryptophan-containing sequences. peptide.compeptide.com
The table below details common cleavage cocktails used for deprotecting Pbf-protected residues.
Table 2: Common Cleavage Cocktails for Pbf Deprotection
| Reagent Cocktail | Composition (v/v) | Typical Use Case | Reference |
|---|---|---|---|
| Standard | TFA / H₂O / TIS (95:2.5:2.5) | General use for most peptides, including those with Arg(Pbf). | researchgate.netsigmaaldrich.comrsc.org |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Peptides containing multiple sensitive residues (Cys, Met, Trp, Arg). | sigmaaldrich.com |
| TFA / Water | TFA / H₂O (95:5) | Can be used for simple peptides without Trp, Met, or Cys. Recommended if one Arg(Pbf) is present. | thermofisher.com |
| TFA / EDT / TIS / H₂O | TFA / EDT / TIS / H₂O (94:2.5:1:2.5) | Recommended for peptides containing Arg and Cys. | thermofisher.com |
(Abbreviations: TFA = Trifluoroacetic Acid; TIS = Triisopropylsilane; EDT = 1,2-Ethanedithiol)
Advanced Approaches for Introducing Homoarginine Residues into Peptides
The incorporation of non-natural amino acids like homoarginine is, in itself, an advanced strategy in peptide chemistry. nih.govsigmaaldrich.com These structural modifications are employed to design peptides and peptidomimetics with enhanced therapeutic properties, such as improved metabolic stability, greater potency, and altered receptor-binding profiles. nih.govsigmaaldrich.commdpi.com
Homoarginine, with its extended methylene (B1212753) chain compared to natural arginine, can alter the conformation and electrostatic interactions of a peptide. mdpi.com This modification has been used to increase resistance to proteolysis by enzymes, which are stereospecific and may not recognize the modified residue, thereby prolonging the in vivo half-life of a peptide drug. mdpi.com
Furthermore, the introduction of positively charged residues like homoarginine has been explored as a general method for improving the cell permeability of biologically active peptides. acs.org This is a key strategy in the development of cell-penetrating peptides (CPPs), which are used to deliver therapeutic cargo into cells. jst.go.jp The guanidino group of homoarginine plays a crucial role in interacting with the negatively charged components of the cell membrane, facilitating uptake.
Advanced synthetic methodologies are also being applied to the synthesis of peptides containing homoarginine. This includes the use of microwave-assisted SPPS, which can significantly reduce reaction times. google.com However, as noted previously, conditions must be carefully optimized to prevent an increase in side reactions like δ-lactam formation. google.com
More recently, novel chemical biology techniques have emerged for the site-selective modification of peptides. For example, new methods allow for the functionalization of the N-terminus of a peptide, which could be applied to peptides containing homoarginine to attach labels, imaging agents, or other molecules without interfering with the peptide's core function. tohoku.ac.jp The use of this compound in such strategies allows for the precise placement of the homoarginine residue within a sequence that can later be modified using orthogonal chemical techniques. The incorporation of homoarginine is a key element in the rational design of next-generation peptide therapeutics, aiming to overcome the limitations of natural peptides. nih.gov
Table 3: Mentioned Compound Names
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | N-α-Benzyloxycarbonyl-N-G-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-homoarginine |
| Fmoc-Homoarg(Pbf)-OH | Fmoc-hArg(Pbf)-OH, N-α-Fmoc-N-G-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-homoarginine |
| Trifluoroacetic Acid | TFA |
| Triisopropylsilane | TIS |
| N,N-dimethylformamide | DMF |
| N-butylpyrrolidinone | NBP |
| N,N'-diisopropylcarbodiimide | DIC |
| 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf |
| 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Pmc |
| Tryptophan | Trp |
| Cysteine | Cys |
| Methionine | Met |
Advanced Research Applications of Homoarginine and Its Derivatives
Rational Design of Peptidomimetics Incorporating Homoarginine Residues
The rational design of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a cornerstone of modern drug discovery. frontiersin.org These compounds often target protein-protein interactions (PPIs), which are fundamental to many biological processes. frontiersin.org Incorporating unnatural amino acids like homoarginine is a key strategy to enhance the therapeutic properties of these molecules. researchgate.netmdpi.com
One significant application is in the development of enzyme inhibitors. For instance, in the design of direct thrombin inhibitors, replacing the standard arginine residue with β-homoarginine has been shown to improve the peptide's resistance to cleavage by thrombin. scispace.comresearchgate.net This modification makes the scissile bond less accessible to the enzyme's active site, thereby enhancing the inhibitor's stability and potential efficacy as an anticoagulant. researchgate.net Computer-assisted design strategies have identified homoarginine as a valuable building block for creating potent and selective inhibitors of thrombin and other related enzymes in the coagulation cascade. nih.gov The development of such peptidomimetics provides new pharmacophore platforms for creating novel antithrombotic agents. researchgate.net
Impact of Homoarginine on Peptide Conformation, Stability, and Biological Activity Profiles
The substitution of canonical amino acids with homoarginine can profoundly influence a peptide's physical and biological characteristics. A primary benefit of this modification is the enhancement of metabolic stability. rsc.org Natural peptides are often rapidly degraded by proteases in the body, limiting their therapeutic potential. nih.gov The incorporation of homoarginine can render peptides more resistant to degradation by trypsin-like enzymes, which typically cleave after arginine and lysine (B10760008) residues. frontiersin.orgnih.gov
This increased stability is particularly evident in studies of apelin analogues. The replacement of specific amino acids with L-homoarginine in apelin-13 (B560349) and apelin-17 resulted in significantly longer plasma half-lives. rsc.orgnih.gov Specifically, modified apelin-13 analogues showed up to a 40-fold increase in plasma half-life, while apelin-17 analogues demonstrated up to a 340-fold increase. rsc.org This enhanced stability translates to prolonged biological activity, such as a more sustained blood pressure-lowering effect. nih.gov
Furthermore, the introduction of homoarginine can be critical for restoring or maintaining biological activity. In studies of human epidermal growth factor (hEGF), replacing a critical arginine residue with lysine significantly reduced receptor affinity. However, chemically converting that lysine to a homoarginine residue restored the full biological activity of the growth factor, highlighting the specific structural requirements of the guanidinium (B1211019) group for receptor interaction.
Application of Homoarginine in Chemical Biology Probes and Tools
Chemical biology utilizes molecular tools to study and manipulate biological systems. Homoarginine and its derivatives serve as valuable components in the creation of such probes. A significant application is the use of isotopically labeled homoarginine to investigate protein modifications. Researchers are exploring the use of isotopic homoarginine to perform unbiased discovery of the "homoarginylome"—the complete set of proteins modified by homoarginine—and to track homoarginine-associated metabolites in cardiovascular samples. This approach promises to provide new insights into the biological roles of homoarginine as both a metabolite and a protein building block.
The conversion of lysine to homoarginine, known as guanidination, is also a foundational technique used to create probes for studying protein-protein interactions and post-translational modifications. researchgate.net For example, this chemical transformation is employed in strategies designed to enrich and identify N-terminal peptides, which is crucial for understanding proteolytic events that generate newly active proteins.
Homoarginine-Modified Peptides in Affinity-Based Methodologies (e.g., proteomics, protein identification)
In the field of proteomics, the accurate identification and quantification of proteins are paramount. Mass spectrometry (MS) is a primary analytical tool, and the chemical modification of peptides can significantly enhance its sensitivity and effectiveness. nih.gov A widely used technique is the guanidination of lysine residues to form homoarginine. researchgate.net
Tryptic digestion, a standard procedure in proteomics, cleaves proteins after lysine and arginine residues. Peptides ending in arginine tend to show stronger signals in MALDI-TOF mass spectrometry due to the higher basicity of the arginine side chain. nih.gov By converting lysine residues to homoarginine, which is an analogue of arginine, the ionization efficiency of lysine-terminated peptides is greatly improved. researchgate.netnih.gov This leads to an increased number of detectable peptides and greater sequence coverage, which in turn improves the confidence of protein identification. tandfonline.com This method has been optimized for high-throughput proteomics, including automated analysis of protein spots from 2D gels, and is a robust tool for both qualitative and quantitative proteomics. researchgate.net
Engineering of Ligands for Receptor Binding Studies utilizing Homoarginine Analogues (e.g., G-protein coupled receptor ligands like apelin analogues)
The engineering of specific ligands is crucial for studying receptor function and for developing targeted therapeutics. Homoarginine analogues have proven to be particularly valuable in the design of ligands for G-protein coupled receptors (GPCRs), such as the apelin receptor (APJ). mdpi.com The apelin/APJ system is a promising therapeutic target for cardiovascular diseases, but the short half-life of natural apelin peptides limits their clinical use. rsc.orgnih.gov
To overcome this limitation, researchers have synthesized metabolically stable apelin analogues by incorporating non-canonical amino acids, including L-homoarginine. rsc.orgmdpi.com These engineered ligands, which substitute native amino acids with homoarginine and L-cyclohexylalanine (L-Cha), demonstrate potent activation of the apelin receptor. nih.gov In vitro assays confirm that these analogues maintain or even improve receptor binding and activation potential compared to native forms. nih.gov The successful design of these stable and potent APJ agonists showcases the power of using homoarginine to engineer ligands with enhanced therapeutic properties for receptor binding studies and drug development. rsc.orgnih.gov
| Apelin-17 Analogue | pKi (Receptor Binding) | pEC50 (Receptor Activation) | Source |
| ACE2-resistant (6) | 8.70 ± 0.06 | 8.16 ± 0.17 | nih.gov |
| NEP-stabilized (7) | 10.00 ± 0.17 | 8.41 ± 0.16 | nih.gov |
| hArg17A2 (8) | 9.09 ± 0.06 | 8.29 ± 0.10 | nih.gov |
| Cha17A2 (9) | 9.72 ± 0.01 | 8.35 ± 0.09 | nih.gov |
| hArgCha17A2 (10) | 8.96 ± 0.15 | 8.36 ± 0.11 | nih.gov |
Analytical Methodologies for Z Homoarg Pbf Oh and Its Peptide Conjugates in Research
Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment
The confirmation of the identity and purity of Z-Homoarg(Pbf)-OH is a critical first step before its use in peptide synthesis. This is achieved through a combination of spectroscopic methods that probe the molecular structure and chromatographic techniques that separate the compound from any impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. ¹H and ¹³C NMR spectra are used to confirm the presence of the key structural components: the benzyloxycarbonyl (Z) group, the homoarginine backbone, and the bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group. For instance, characteristic signals in the ¹H NMR spectrum, such as those for the tert-butyl groups of the Pbf moiety, provide clear evidence of its presence. Infrared (IR) spectroscopy can also be used to identify functional groups, with an identity test by IR considered a standard analysis parameter by some suppliers.
Chromatographic methods are the gold standard for assessing the purity of amino acid derivatives. Thin-Layer Chromatography (TLC) offers a rapid and straightforward method for initial purity checks. For Z-Arg(Pbf)-OH cyclohexylammonium salt, a purity of ≥96.0% as determined by TLC has been reported. For the closely related Fmoc-hArg(Pbf)-OH, a purity of ≥97% by TLC is often specified.
High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. It offers higher resolution and sensitivity compared to TLC. Purity levels for related Fmoc-protected homoarginine derivatives are commonly required to be ≥95.0% as measured by HPLC. alfa-chemistry.comanaspec.com The development of a robust HPLC method involves optimizing the mobile phase to effectively separate the main compound from potential impurities, which can include starting materials or by-products from the synthesis. google.com For example, a common mobile phase system consists of a gradient of water with 0.1% trifluoroacetic acid (TFA) (Phase A) and an acetonitrile/water mixture with 0.1% TFA (Phase B), often used with a C8 or C18 stationary phase. google.complos.org Supercritical Fluid Chromatography (SFC) has also been explored as a powerful technique for the separation of protected amino acids, demonstrating its utility in analyzing these complex molecules. mdpi.com
Table 1: Chromatographic Purity Assessment of Protected Arginine and Homoarginine Derivatives
| Compound | Analytical Method | Stationary Phase | Purity Specification | Source(s) |
| Z-Arg(Pbf)-OH cyclohexylammonium salt | TLC | Not Specified | ≥96.0% | |
| Fmoc-hArg(Pbf)-OH | TLC | Silica Gel (157B) | ≥97% | |
| Fmoc-hArg(Pbf)-OH | HPLC | Not Specified | ≥95.0% | alfa-chemistry.com |
| Fmoc-Arg(Pbf)-OH | HPLC | C8 | ≥95% | anaspec.complos.org |
Mass Spectrometric Approaches for Characterization and Quantitation of Homoarginine-Containing Peptides
Once this compound is incorporated into a peptide chain, mass spectrometry (MS) becomes an indispensable tool for characterizing the final product. It provides a precise measurement of the molecular weight of the peptide, confirming the successful coupling of the amino acid derivative.
Electrospray Ionization (ESI) is a soft ionization technique commonly used for analyzing peptides, as it minimizes fragmentation and typically produces multiply charged ions of the intact molecule. plos.orguni-freiburg.de This is often coupled with a high-resolution mass analyzer, such as Time-of-Flight (TOF), which can determine the mass-to-charge ratio (m/z) with high accuracy. plos.org The exceptional mass accuracy of High-Resolution Mass Spectrometry (HRMS) allows for the verification of the elemental composition of the synthesized peptide by comparing the experimentally measured mass to the calculated theoretical mass. plos.org
In practice, after a peptide containing a homoarginine residue is synthesized and purified, its identity is confirmed by ESI-MS. For example, in the analysis of a synthesized peptide, the mass spectrometer might detect ions corresponding to the protonated molecule [M+H]⁺ or multiply charged species like [M+2H]²⁺. uni-freiburg.de The observed m/z values are then compared to the calculated values for the expected peptide sequence. A close match between the found and calculated mass provides strong evidence for the correct peptide structure. uni-freiburg.de This technique is crucial for confirming not only the incorporation of the homoarginine residue but also the successful completion of all other coupling and deprotection steps in the synthesis.
Table 2: Mass Spectrometric Analysis of Peptides
| Analytical Technique | Ionization Method | Mass Analyzer | Key Application | Findings | Source(s) |
| High-Resolution Mass Spectrometry (HRMS) | Electrospray Ionization (ESI) | Time-of-Flight (TOF) | Molecular Weight Confirmation | Confirms the molecular weight of final peptide products with high accuracy. | plos.org |
| Mass Spectrometry (MS) | Electrospray Ionization (ESI-pos) | Not Specified | Peptide Characterization | Comparison of calculated vs. found m/z values for peptide fragments (e.g., [M+2H]²⁺) to verify structure. | uni-freiburg.de |
| High-Resolution ESI-MS | Electrospray Ionization (ESI) | Not Specified | Compound Verification | Verifies molecular weight of the protected amino acid derivative (e.g., Z-Arg(Pbf)-OH). |
Future Prospects in Homoarginine Based Peptide Research
Exploration of Novel Synthetic Pathways for Homoarginine Analogues
While Z-Homoarg(Pbf)-OH is a tool for incorporating homoarginine, significant interest lies in creating novel analogues of homoarginine to further probe biological systems. These analogues can feature modifications in side-chain length, stereochemistry, or substitutions on the guanidino group. researchgate.net
Current research is exploring both chemical and biological synthetic pathways.
Chemical Synthesis: De novo synthesis allows for the greatest variety of modifications. For example, researchers have designed and synthesized arginine analogs like 4-guanidino-L-cyclohexylalanine and 3-guanidino-L-tyrosine to be incorporated as P1 residues in protease inhibitors, a strategy directly applicable to homoarginine. researchgate.net These syntheses often involve multi-step processes starting from non-standard precursors. Solid-phase synthesis methodologies are also being adapted to create analogues directly on the resin, for instance, by guanidylating a lysine-like precursor after its incorporation into a peptide. researchgate.net
Enzymatic and Biosynthetic Pathways: Nature provides inspiration for greener synthetic routes. Homoarginine is naturally formed from lysine (B10760008) via the action of enzymes like arginine:glycine amidinotransferase (AGAT). wikipedia.orgnih.govresearchgate.net Future research aims to harness and engineer such enzymes to accept different substrates, thereby producing a range of homoarginine analogues. This could involve directed evolution or rational design of enzymes to alter their substrate specificity, enabling the synthesis of novel non-canonical amino acids.
| Analogue Type | Synthetic Approach | Potential Application |
| Side-Chain Extension/Contraction | Multi-step chemical synthesis from custom precursors. | Probing binding pocket size in enzymes and receptors. |
| Cyclic/Constrained Analogues | Chemical synthesis using cyclic amino acid scaffolds. researchgate.net | Restricting conformational freedom to enhance binding affinity and selectivity. researchgate.net |
| Guanidino Group Modification | On-resin modification of amine precursors or de novo synthesis. | Altering pKa and hydrogen bonding capacity to fine-tune interactions. researchgate.net |
| Isotopically Labeled Homoarginine | Incorporation of ¹³C or ¹⁵N during synthesis. | Use in NMR and mass spectrometry to study peptide structure and metabolism. |
Expanding the Scope of Homoarginine Applications in Peptide and Protein Engineering
The introduction of homoarginine into peptides and proteins has already demonstrated significant benefits, and future applications are expected to grow substantially. The additional methylene (B1212753) group in its side chain, compared to arginine, provides a subtle but impactful structural and functional difference. wikipedia.org
Key areas of expansion include:
Enhanced Proteolytic Stability: The substitution of lysine or arginine with homoarginine can render peptides resistant to cleavage by trypsin, a common protease. sigmaaldrich.com This strategy is crucial for increasing the in vivo half-life of therapeutic peptides.
Modulation of Biological Activity: Replacing arginine with homoarginine at the active sites of proteins can elucidate functional and structural requirements. sigmaaldrich.com In therapeutic peptides, this substitution can fine-tune binding affinity and specificity. For example, substituting homoarginine for lysine in cationic lytic peptides resulted in a peptide with comparable or better efficacy for intracellular delivery of antibodies and Cas9/sgRNA complexes at a lower concentration. kyoto-u.ac.jpnih.gov
Protein and Tissue Engineering: Genetic code expansion is a revolutionary technique that allows for the site-specific incorporation of non-canonical amino acids like homoarginine into proteins in living cells. researchgate.netnih.gov Researchers have successfully engineered tRNA synthetase/tRNA pairs to reassign the AGG codon from arginine to homoarginine in E. coli. nih.gov This opens the door to producing large quantities of proteins with site-specifically incorporated homoarginine, enabling the creation of novel biomaterials, enzymes with altered functions, and proteins with enhanced stability for therapeutic use. nih.govresearchgate.netcore.ac.uk The use of peptides capable of self-assembly into 3D matrices for tissue engineering is another promising application. nih.gov
The continued development of synthetic tools like this compound and its Fmoc-protected counterparts, combined with innovations in protecting group strategy, analogue synthesis, and protein engineering, will ensure that homoarginine remains a valuable component in the design of next-generation peptides and proteins.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Z-Homoarg(Pbf)-OH, and how can side reactions be minimized?
- Methodological Answer : The synthesis requires careful selection of coupling reagents (e.g., HATU or DIC) and solvents (e.g., DMF or DCM) to minimize racemization. Protecting group stability (e.g., Pbf for arginine side chains) must be monitored using thin-layer chromatography (TLC) at each step. For example, incomplete deprotection can lead to truncated peptides, which are detectable via LC-MS . Pre-activation of amino acids and maintaining a pH of ~8–9 during coupling can reduce side reactions.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight (e.g., [M+H]+ peaks with <2 ppm error), as demonstrated in studies of structurally similar compounds . Liquid chromatography-mass spectrometry (LC-MS) with reverse-phase columns (C18) under gradient elution (e.g., 5–95% acetonitrile in 0.1% TFA) resolves purity and detects impurities. Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) is critical for verifying stereochemistry and backbone integrity.
Q. How should researchers purify this compound after solid-phase synthesis?
- Methodological Answer : Purification typically involves preparative HPLC with a C18 column and a water-acetonitrile-TFA gradient. Fraction collection should be guided by UV absorbance (214 nm for peptide bonds). Analytical HPLC with a matching gradient ensures purity (>95%). For persistent impurities, ion-exchange chromatography or recrystallization in ethanol/water mixtures may be employed .
Advanced Research Questions
Q. How can researchers resolve discrepancies between HRMS and LC-MS data during characterization?
- Methodological Answer : Discrepancies often arise from ion suppression in LC-MS or matrix effects in HRMS. Cross-validate results using orthogonal methods:
- Compare isotopic patterns in HRMS to theoretical distributions .
- Use electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) to confirm mass accuracy.
- Perform post-column infusion in LC-MS to identify co-eluting contaminants affecting ionization efficiency .
Q. What strategies optimize coupling efficiency during solid-phase synthesis of this compound?
- Methodological Answer : Coupling efficiency can be enhanced via:
- Double couplings : Repeat the coupling step with fresh reagents.
- Microwave-assisted synthesis : Reduces reaction time and improves yield.
- Additives : Use 1-hydroxybenzotriazole (HOBt) to suppress racemization.
Experimental design tools like Design Expert® can model optimal conditions (e.g., temperature, reagent stoichiometry) via response surface methodology .
如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24
Q. How do researchers address unexpected side reactions in this compound synthesis, such as aspartimide formation?
- Methodological Answer : Aspartimide formation is pH- and temperature-dependent. Mitigation strategies include:
- Lowering reaction temperature (<25°C).
- Using Fmoc-protected arginine derivatives with orthogonal protecting groups (e.g., Pbf) to reduce acid sensitivity .
- Incorporating piperidine-free deprotection cocktails (e.g., 20% 4-methylpiperidine in DMF).
LC-MS monitoring at intermediate steps identifies side products early .
Q. What methodologies assess the stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies involve:
- Temperature/humidity stress : Store samples at 40°C/75% RH for 4 weeks, then analyze degradation via LC-MS.
- pH stability : Incubate in buffers (pH 3–10) and quantify intact peptide using UV-HPLC.
- Oxidative stress : Expose to H2O2 or tert-butyl hydroperoxide to simulate radical-mediated degradation.
Data Presentation Guidelines
- HRMS Data : Report observed vs. theoretical mass, resolution (≥20,000), and signal-to-noise ratio (>10:1) .
- LC-MS Gradients : Specify column type, flow rate, and gradient profile (e.g., 5–95% B over 30 minutes) .
- Synthetic Yields : Tabulate yields at each step, including post-purification recovery rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

